molecular formula C10H30Cl4N4 B1523340 Spermine-butane-d8 tetrahydrochloride CAS No. 1173022-85-9

Spermine-butane-d8 tetrahydrochloride

Cat. No.: B1523340
CAS No.: 1173022-85-9
M. Wt: 356.2 g/mol
InChI Key: XLDKUDAXZWHPFH-XDLCHPJXSA-N
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Description

Spermine-butane-d8 tetrahydrochloride: is a derivative of spermine, a naturally occurring polyamine found in the nucleus of cells. This compound is used extensively in scientific research due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the chemical modification of spermine by introducing butane-d8 and hydrochloric acid.

  • Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques, ensuring high purity and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various halogenating agents, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Spermine derivatives with higher oxidation states.

  • Reduction: Reduced forms of spermine.

  • Substitution: Spermine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Spermine-butane-d8 tetrahydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in studies involving DNA and chromatin structure, as well as in gene transfer experiments. Medicine: Industry: It is used in the production of various chemical products and in research and development.

Molecular Targets and Pathways:

  • DNA Interaction: this compound interacts with DNA, aiding in the precipitation and isolation of DNA from aqueous solutions.

  • Chromatin Aggregation: It helps in the aggregation of chromatin, which is important for studying chromosomal structures.

  • Gene Transfer: The compound is used as a building block for gene transfer agents, facilitating the transfer of genetic material.

Comparison with Similar Compounds

  • Spermidine: Another polyamine with similar biological functions.

  • Putrescine: A simpler polyamine with fewer amino groups.

  • Cadaverine: A polyamine with a similar structure but different biological activity.

Uniqueness: Spermine-butane-d8 tetrahydrochloride is unique due to its incorporation of butane-d8, which enhances its stability and reactivity compared to other polyamines.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKUDAXZWHPFH-XDLCHPJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703032
Record name N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-85-9
Record name N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-85-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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